4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a benzothiazole ring, a hydrazinecarbonyl group, and a dimethylbenzenesulfonamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes are responsible for the biosynthesis of prostaglandins from arachidonic acid . Prostaglandins play a crucial role in inflammation and pain, making COX enzymes a common target for anti-inflammatory drugs .
Mode of Action
The compound likely interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid, derived from cell membrane phospholipids, into prostaglandins . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . Some compounds with similar structures have shown significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been shown to have significant effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the benzothiazole ring, followed by the introduction of the hydrazinecarbonyl group and the sulfonamide moiety. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Benzothiazole Formation: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Hydrazinecarbonyl Introduction: The hydrazinecarbonyl group is introduced by reacting the benzothiazole derivative with hydrazine hydrate in the presence of a suitable catalyst.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with N,N-dimethylbenzenesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazinecarbonyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anti-inflammatory and anticancer properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarboxamide
- Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
Uniqueness
4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S2/c1-21(2)26(23,24)11-8-6-10(7-9-11)15(22)19-20-16-18-14-12(17)4-3-5-13(14)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRBOOMJIMXFEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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